molecular formula C20H16ClN5O B4787491 6-chloro-N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(3-pyridyl)-4-quinolinecarboxamide

6-chloro-N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(3-pyridyl)-4-quinolinecarboxamide

Cat. No.: B4787491
M. Wt: 377.8 g/mol
InChI Key: YCZFFNVURGPRMY-UHFFFAOYSA-N
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Description

6-chloro-N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(3-pyridyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide family These compounds are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(3-pyridyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup or Doebner-Von Miller reaction.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyrazolyl Group: The pyrazolyl group can be introduced via a condensation reaction with a suitable pyrazole derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolyl or pyridyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the chloro or nitro groups, using reducing agents like lithium aluminum hydride or hydrogen gas.

    Substitution: Nucleophilic substitution reactions can take place at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of amine or alkyl derivatives.

    Substitution: Formation of substituted quinolinecarboxamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(3-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-(3-pyridyl)-4-quinolinecarboxamide: Lacks the pyrazolyl group.

    N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(3-pyridyl)-4-quinolinecarboxamide: Lacks the chloro group.

    6-chloro-N~4~-(1H-pyrazol-3-yl)-2-(3-pyridyl)-4-quinolinecarboxamide: Lacks the dimethyl groups on the pyrazolyl ring.

Uniqueness

The unique combination of functional groups in 6-chloro-N~4~-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(3-pyridyl)-4-quinolinecarboxamide contributes to its distinct chemical properties and potential applications. The presence of the chloro, pyrazolyl, and pyridyl groups allows for diverse chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

6-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O/c1-12-8-19(25-26(12)2)24-20(27)16-10-18(13-4-3-7-22-11-13)23-17-6-5-14(21)9-15(16)17/h3-11H,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZFFNVURGPRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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